molecular formula C16H13NO B1614335 2'-Cyano-3-phenylpropiophenone CAS No. 898764-06-2

2'-Cyano-3-phenylpropiophenone

Cat. No. B1614335
CAS RN: 898764-06-2
M. Wt: 235.28 g/mol
InChI Key: JFEDUKJYCRYKIZ-UHFFFAOYSA-N
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Description

2’-Cyano-3-phenylpropiophenone , also known by its IUPAC name 2-(3-phenylpropanoyl)benzonitrile , is a chemical compound with the molecular formula C₁₆H₁₃NO . It is a yellow crystalline solid with a molecular weight of 235.29 g/mol . This compound is of interest due to its diverse applications in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 2’-Cyano-3-phenylpropiophenone involves the reaction of 3-phenylpropiophenone with hydrogen cyanide (HCN) . The nitrile group (-CN) is introduced at the para position of the phenyl ring. Various methods, including Friedel-Crafts acylation , have been employed for its preparation .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring , a propionyl group , and a cyano group . The phenyl ring is attached to the propionyl group, which in turn bears the cyano group. The linear formula is C₁₆H₁₃NO . The arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSC)

The compound’s structural properties make it suitable for use in dye-sensitized solar cells. As part of the dye component in DSSCs, it contributes to the absorption spectrum and efficiency of these solar cells. Studies focus on its optoelectronic properties and how they can be optimized for better solar energy conversion .

Nonlinear Optical Materials

2’-Cyano-3-phenylpropiophenone: exhibits properties that make it a candidate for nonlinear optical materials. Research in this field investigates its hyperpolarizability and how it can be applied in optical switches or modulators, which are crucial for advanced photonic devices .

properties

IUPAC Name

2-(3-phenylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-12-14-8-4-5-9-15(14)16(18)11-10-13-6-2-1-3-7-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEDUKJYCRYKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643968
Record name 2-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-phenylpropiophenone

CAS RN

898764-06-2
Record name 2-(1-Oxo-3-phenylpropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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